molecular formula C19H18Cl2N2OS B15191948 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol CAS No. 83337-44-4

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol

Cat. No.: B15191948
CAS No.: 83337-44-4
M. Wt: 393.3 g/mol
InChI Key: MGOXLQKPIAIZPS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl, imidazolyl, and methylphenylthio groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

    Attachment of the Methylphenylthio Group: The methylphenylthio group is attached through a thiolation reaction, where a suitable thiol reacts with an aryl halide under basic conditions.

    Final Coupling: The final step involves coupling the imidazole derivative with the dichlorophenyl and methylphenylthio intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms in the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(4-methylphenylthio)-2-propanol
  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-chlorophenylthio)-2-propanol
  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methoxyphenylthio)-2-propanol

Uniqueness

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(3-methylphenylthio)-2-propanol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the dichlorophenyl group enhances its reactivity, while the imidazole ring contributes to its potential as an enzyme inhibitor. The methylphenylthio group further modulates its chemical behavior and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

83337-44-4

Molecular Formula

C19H18Cl2N2OS

Molecular Weight

393.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(3-methylphenyl)sulfanylpropan-2-ol

InChI

InChI=1S/C19H18Cl2N2OS/c1-14-3-2-4-16(9-14)25-12-19(24,11-23-8-7-22-13-23)17-6-5-15(20)10-18(17)21/h2-10,13,24H,11-12H2,1H3

InChI Key

MGOXLQKPIAIZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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